

Spectroscopic Profile of Ethyl 4-oxohexanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-oxohexanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-oxohexanoate** (CAS No. 3249-33-0), a key organic compound with applications in various synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 4-oxohexanoate**.

Molecular Structure:

Molecular Formula: $C_8H_{14}O_3$ Molecular Weight: 158.19 g/mol Exact Mass: 158.0943 g/mol [\[1\]](#)

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-OCH ₂ CH ₃
~2.7	Triplet	2H	-C(=O)CH ₂ CH ₂ -
~2.5	Triplet	2H	-C(=O)CH ₂ CH ₂ -
~2.4	Quartet	2H	-C(=O)CH ₂ CH ₃
~1.2	Triplet	3H	-OCH ₂ CH ₃
~1.0	Triplet	3H	-C(=O)CH ₂ CH ₃

Note: This is a predicted spectrum based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~209	C=O (Ketone)
~173	C=O (Ester)
~60	-OCH ₂ CH ₃
~37	-C(=O)CH ₂ CH ₂ -
~36	-C(=O)CH ₂ CH ₃
~28	-C(=O)CH ₂ CH ₂ -
~14	-OCH ₂ CH ₃
~8	-C(=O)CH ₂ CH ₃

Note: This is a predicted spectrum based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Vibration
~2980	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1715	C=O stretch (ketone)
~1180	C-O stretch (ester)

Table 4: Mass Spectrometry Data

m/z	Proposed Fragment
158	[M] ⁺ (Molecular Ion)
129	[M - C ₂ H ₅] ⁺
113	[M - OC ₂ H ₅] ⁺
85	[M - COOC ₂ H ₅] ⁺
57	[C ₃ H ₅ O] ⁺ or [C ₄ H ₉] ⁺
43	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺
29	[C ₂ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **Ethyl 4-oxohexanoate** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- ^1H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single line.
 - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **Ethyl 4-oxohexanoate** is a liquid at room temperature, the spectrum is typically recorded using the neat liquid. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded first.
 - The sample is then placed in the spectrometer's sample holder.
 - The IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
 - To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

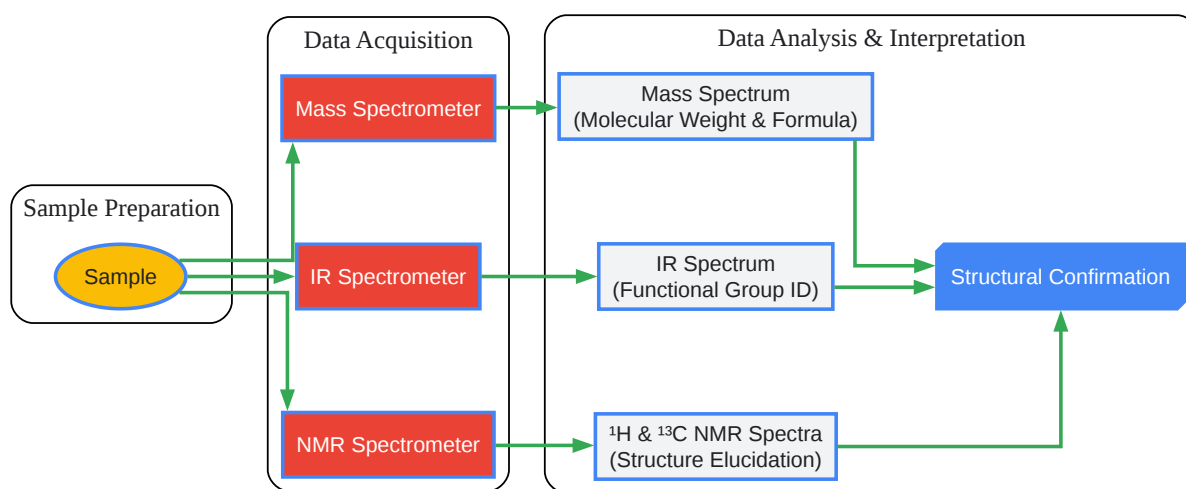
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A dilute solution of **Ethyl 4-oxohexanoate** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and inducing fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.

- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion, and the other peaks represent fragment ions.

Visualizations



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Ethyl 4-oxohexanoate | C₈H₁₄O₃ | CID 12271528 - PubChem [pubchem.ncbi.nlm.nih.gov]

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